2,5-Hexanediol
Overview
Description
2,5-Hexanediol (2,5-HD) is a neurotoxic γ-diketone metabolite of industrial solvents such as n-hexane and methyl n-butyl ketone. It is known to interact with axonal components, possibly through covalent binding, which can lead to neurotoxicity. The compound has been studied for its effects on neural tissue and immunocompetence, as well as its potential to form substituted pyrrole adducts through reactions with primary amines .
Synthesis Analysis
2,5-Hexanediol can be synthesized from biomass resources, as demonstrated by the conversion of dimethyl furane using a highly efficient biphasic system. This system utilizes mineral acids in the aqueous phase as hydrolysis catalysts, with the reaction occurring at the interface between the aqueous and organic phases. The organic phase continuously extracts the in-situ produced 2,5-hexanedione to prevent oligomerization side reactions, achieving a yield of up to 99% . Additionally, enantiopure (2S,5S)-hexanediol can be obtained through bakers' yeast-mediated reduction of 2,5-hexanedione, with a dehydrogenase from Saccharomyces cerevisiae identified as the key enzyme responsible for this reduction .
Molecular Structure Analysis
The crystal structure of 2,5-dimethyl-2,5-hexanediol tetrahydrate has been determined, revealing a monoclinic structure with layers of hydrogen-bonded hydroxyl and water molecules alternating with layers of hydrocarbon chains. This structure is characterized by puckered sheets of edge-sharing pentagons, with the hydrocarbon chains aligned parallel and spaced further apart compared to long-chain hydrocarbons and fatty acids .
Chemical Reactions Analysis
2,5-Hexanediol undergoes various chemical reactions, including the formation of substituted pyrrole adducts when incubated with primary amines under physiological conditions. This reaction is extended to other γ-diketones, but not to β-diketones like 2,4-hexanedione, which do not form pyrroles. The structure of the pyrrole derivative has been confirmed by mass and IR spectroscopy . Furthermore, intramolecular dehydration of chiral 2,5-hexanediol to cis-2,5-dimethyltetrahydrofuran has been studied, showing high selectivity and indicating that the dehydration proceeds mainly via an SN2 pathway in high-temperature liquid water .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-hexanediol have been investigated, including its partitioning behavior in high-pressure liquid phases of the (ethene + water + 2-propanol) system. Experimental data and modeling results have been reported for the partitioning of 2,5-hexanediol and its structurally similar biomolecule, 2,5-hexanedione, at different temperatures and pressures . Additionally, the formation of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and proteins has been characterized, providing insights into the potential mechanisms of 2,5-HD neuropathy .
Scientific Research Applications
Immunocompetence Impacts
- A study by Kannan et al. (1985) demonstrated that 2,5-Hexanediol impairs immunocompetence in mice. This impairment was evidenced by marked reductions in lymphoid organ weights, histological abnormalities in thymus, spleen, and adrenal glands, along with reductions in immune function tests such as delayed hypersensitivity reactions and resistance to endotoxin shock (Kannan, Singh, Goel, & Shanker, 1985).
Neurotoxicity Research
- Bäckström and Collins (1987) investigated the neurotoxic effects of 2,5-Hexanediol in rats, revealing signs of central and peripheral neuropathy. Their study used immunohistochemical techniques with monoclonal antibodies to explore axonal changes, emphasizing the neurotoxicity of 2,5-Hexanediol (Bäckström & Collins, 1987).
Partitioning in Liquid Phases
- Research by Freitag, Tůma, and Maurer (2007) focused on the partitioning of 2,5-Hexanediol in high-pressure liquid phases of the ethene, water, and 2-propanol system. This study provided insights into the behavior of 2,5-Hexanediol in different solvents, which is crucial for understanding its application in various scientific fields (Freitag, Tůma, & Maurer, 2007).
Biosynthesis for Fine Chemicals
- A study by Müller et al. (2010) explored the biosynthesis of enantiopure (2S,5S)-hexanediol using a dehydrogenase from Saccharomyces cerevisiae, highlighting its potential as a building block for fine chemicals and pharmaceuticals. This innovative approach resulted in a high conversion yield and productivity, demonstrating the versatility of 2,5-Hexanediol in industrial applications (Müller, Katzberg, Bertau, & Hummel, 2010).
Surface Tension Studies
- The study by Romero et al. (2007) measured the surface tension of aqueous solutions of 2,5-Hexanediol and related compounds. These measurements, important in physical chemistry and materials science, provide valuable information on the interaction of 2,5-Hexanediol with water and its effects on water structure (Romero, Páez, Miranda, Hernández, & Oviedo, 2007).
Safety And Hazards
When handling 2,5-Hexanediol, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
hexane-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Record name | 2,5-HEXANEDIOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871000 | |
Record name | 2,5-Hexanediol | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow viscous liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |
Record name | 2,5-Hexanediol | |
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Record name | 2,5-Hexanediol | |
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Record name | 2,5-HEXANEDIOL | |
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Boiling Point |
216 °C | |
Record name | 2,5-HEXANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
101 °C | |
Record name | 2,5-HEXANEDIOL | |
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Solubility |
Solubility in water: freely soluble | |
Record name | 2,5-HEXANEDIOL | |
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Density |
Relative density (water = 1): 0.97 | |
Record name | 2,5-HEXANEDIOL | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | 2,5-HEXANEDIOL | |
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Product Name |
2,5-Hexanediol | |
CAS RN |
2935-44-6 | |
Record name | 2,5-Hexanediol | |
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Record name | 2,5-Hexanediol | |
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Record name | 2,5-HEXANEDIOL | |
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Record name | 2,5-Hexanediol | |
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Record name | 2,5-Hexanediol | |
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Record name | Hexane-2,5-diol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.010 | |
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Record name | 2,5-HEXANEDIOL | |
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Melting Point |
43 °C | |
Record name | 2,5-HEXANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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